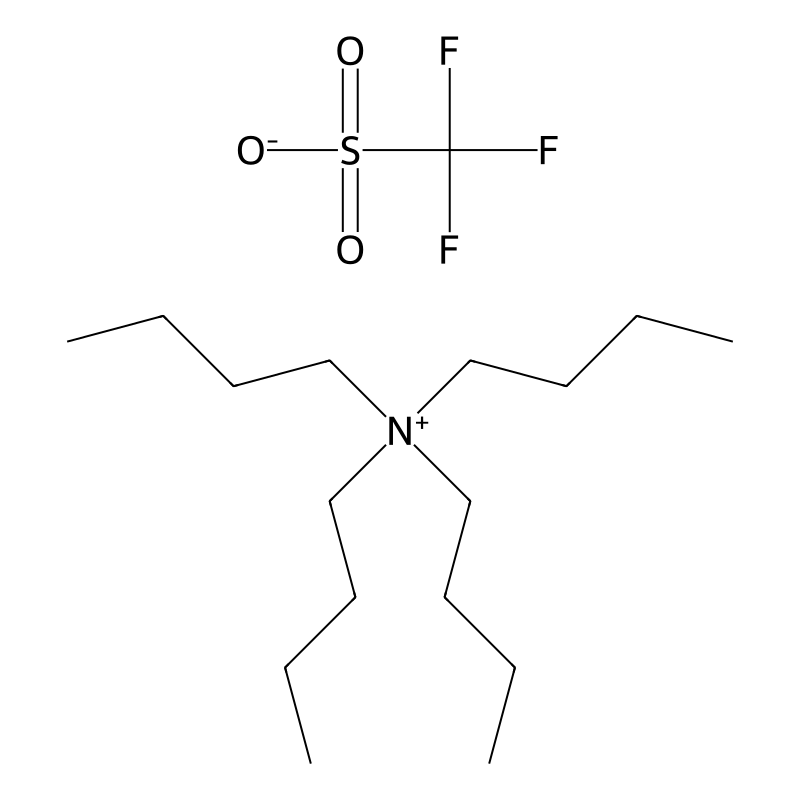

Tetrabutylammonium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Catalyst: TTBS serves as a phase-transfer catalyst in organic synthesis. Its lipophilic cation (tetrabutylammonium) and weakly coordinating triflate anion facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents), promoting reactions that wouldn't occur otherwise.

- Precipitation agent: TTBS can be used to precipitate various ionic compounds, including metal salts, from organic solutions. This is particularly useful for isolating and purifying reaction products.

Electrochemistry:

- Electrolyte component: TTBS is often used as an electrolyte component in electrochemical applications due to its high ionic conductivity and wide electrochemical window. This makes it suitable for studying various electrochemical processes, such as electrodeposition and battery development.

Material Science:

- Ionic liquid precursor: TTBS can be used as a precursor for the synthesis of ionic liquids, which are salts with liquid properties at room temperature. Ionic liquids have diverse applications in material science, including electrolytes for batteries, lubricants, and catalysts.

Analytical Chemistry:

Tetrabutylammonium trifluoromethanesulfonate is a quaternary ammonium salt with the molecular formula . This compound appears as a white crystalline solid and is known for its high solubility in organic solvents, making it a versatile reagent in various chemical applications. Its unique properties stem from the trifluoromethanesulfonate group, which enhances its ability to act as a phase-transfer catalyst, facilitating the migration of reactants between different phases in

TBATf primarily functions as a non-coordinating anion in scientific research. Due to its large size and delocalized charge on the TFSI anion, it weakly interacts with the cation of interest, allowing the cation to participate in reactions without significant interference. This property makes TBATf a valuable counterion for studying various cationic species [].

- Condensation Reactions: It catalyzes the condensation of alcohols and carboxylic acids.

- Substitution Reactions: This compound facilitates substitution reactions involving aromatic compounds and sulfonyl chlorides.

- Alkylation Reactions: It is used in alkylation processes involving alkenes.

- Isomerization Reactions: It catalyzes the isomerization of alkanes.

- Trans-bromination Reactions: It participates in Friedel-Crafts reactions and other trans-bromination processes .

Tetrabutylammonium trifluoromethanesulfonate exhibits significant biological activity, particularly in biochemical research. It is utilized to study enzyme mechanisms and protein interactions. The compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and metabolic activities. For instance, it plays a role in the electrochemical reduction of carbon dioxide in ionic liquid/organic solvent mixtures .

Cellular Effects

The compound affects various cell types and can influence cellular metabolism and function. Its interactions with biomolecules can lead to alterations in gene expression and enzyme activity, making it valuable for research in enzymology and cellular biology.

Tetrabutylammonium trifluoromethanesulfonate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoromethanesulfonic acid. This reaction typically occurs in organic solvents such as acetonitrile or methanol. The resulting product is purified via recrystallization to achieve high purity levels .

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for larger-scale production. Conditions are adjusted to maximize yield and purity, ensuring that the final product meets the necessary specifications for various applications .

This compound has a wide range of applications across different fields:

- Chemical Industry: Used as a catalyst in organic synthesis for producing specialty chemicals.

- Biological Research: Employed in studies involving enzyme mechanisms and protein interactions.

- Pharmaceutical Development: Utilized in drug formulation and delivery systems due to its solubility properties .

Tetrabutylammonium trifluoromethanesulfonate interacts with various biomolecules, influencing biochemical pathways. Its role as a phase-transfer catalyst allows it to facilitate reactions that involve both organic and aqueous phases, making it particularly useful in studies of reaction kinetics and mechanisms .

Tetrabutylammonium trifluoromethanesulfonate shares similarities with several other quaternary ammonium salts but stands out due to its unique trifluoromethanesulfonate group. Below are some comparable compounds:

Tetrabutylammonium trifluoromethanesulfonate's high solubility in organic solvents and its role as an effective phase-transfer catalyst make it particularly unique among these compounds .

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant